molecular formula C22H18N4O3S2 B2723619 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392294-09-6

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2723619
CAS No.: 392294-09-6
M. Wt: 450.53
InChI Key: DUWJIQIDMWOXSW-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C22H18N4O3S2 and its molecular weight is 450.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S2/c1-29-16-11-9-15(10-12-16)23-19(27)13-30-22-26-25-21(31-22)24-20(28)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWJIQIDMWOXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that suggest potential interactions with biological targets. Its molecular formula is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms, which contribute to its biological properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes .
  • Receptor Binding : It can bind to receptors on cell surfaces, triggering intracellular signaling cascades .
  • DNA/RNA Interaction : The compound may interact with nucleic acids, affecting gene expression and protein synthesis .

Biological Activities

Research has demonstrated that compounds within the thiadiazole class exhibit a range of biological activities:

  • Anticancer Activity : Studies indicate that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, one study reported a significant increase in apoptotic cells when treated with similar compounds . The compound may promote cell cycle arrest at the G2/M phase through modulation of cyclin-dependent kinases .
  • Antimicrobial Properties : Thiadiazole derivatives have shown effectiveness against various bacterial strains. For example, certain derivatives demonstrated higher antibacterial activity against Gram-positive bacteria compared to standard antibiotics .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of thiadiazole derivatives, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduced apoptosis; cell cycle arrest at G2/M phase
AntimicrobialEffective against Gram-positive bacteria (e.g., S. aureus)
Anti-inflammatoryDemonstrated potential in reducing inflammation

Detailed Research Findings

  • Anticancer Mechanism : In a study examining similar thiadiazole compounds, it was found that treatment led to a marked increase in apoptotic cells (37.83% vs. 0.89% in control), indicating strong anticancer potential . The mechanism involves down-regulation of proteins critical for cell cycle progression.
  • Antimicrobial Efficacy : Another investigation revealed that certain thiadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard treatments like ampicillin .
  • Anti-inflammatory Activity : Research has also pointed to the anti-inflammatory effects of these compounds, suggesting they could be beneficial in managing conditions characterized by excessive inflammation .

Scientific Research Applications

Medicinal Chemistry

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide has been investigated for its potential as an antimicrobial , anticancer , and anti-inflammatory agent. The compound's structural components suggest mechanisms that may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects.

Case Studies:

  • Anticancer Activity: Preliminary studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions exceeding 80% against certain tumor cell lines .

Agricultural Applications

The presence of the thiadiazole ring suggests potential utility in herbicidal applications. Compounds with similar structures have been utilized as effective herbicides due to their ability to disrupt plant metabolic pathways.

Research Highlights:

  • Herbicidal Efficacy: Studies have demonstrated that thiadiazole derivatives can effectively control weed growth by targeting specific physiological processes in plants.

Material Science

This compound can serve as a building block for synthesizing new materials with tailored properties. Its unique chemical reactivity allows for modifications that can enhance material performance in various applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, and how can reaction yields be optimized?

  • Methodology : The compound’s core structure involves a 1,3,4-thiadiazole ring linked to a naphthamide group. A common approach involves coupling a thiol-containing thiadiazole intermediate (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) with a chloroacetamide precursor under basic conditions. For example, potassium carbonate in acetone or DMF facilitates nucleophilic substitution (SN2) to form the thioether bond .
  • Optimization :

  • Solvent choice : Dry acetone improves solubility of intermediates .

  • Temperature : Reflux (~60–80°C) ensures complete reaction, monitored via TLC .

  • Yield range : 70–85% (similar to structurally analogous compounds) .

    Synthetic Step Key Parameters Yield
    Thiol activationK2CO3, dry acetone, reflux80–85%
    Chloroacetamide coupling3–4 h reflux, TLC monitoring75–80%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm<sup>-1</sup>) and thiadiazole C=N (~1540 cm<sup>-1</sup>) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthamide), methoxy singlet (δ ~3.8 ppm), and thiadiazole CH2S (δ ~4.2 ppm) .
  • HPLC-MS : Quantify purity (>95%) and validate molecular weight (e.g., [M+H]<sup>+</sup> for C22H19N4O3S2 = 467.1 Da) .

Advanced Research Questions

Q. What strategies can resolve low solubility in aqueous buffers during in vitro bioassays?

  • Approach :

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS .
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate) on the naphthamide moiety, though this may alter bioactivity .
    • Validation : Compare solubility via UV-Vis spectroscopy (λmax ~270 nm for thiadiazole) in varying DMSO/PBS ratios .

Q. How can computational modeling predict the compound’s binding affinity to COX-1/2 enzymes?

  • Protocol :

Docking software : Use AutoDock Vina or Schrödinger Suite.

Protein preparation : Retrieve COX-1/2 crystal structures (PDB: 1PTH, 3NTY).

Ligand preparation : Optimize geometry at B3LYP/6-31G* level .

  • Key interactions :

  • The 4-methoxyphenyl group may occupy the hydrophobic pocket near Val523 (COX-2).
  • The thiadiazole sulfur could form van der Waals contacts with Tyr355 .

Q. How to address contradictory cytotoxicity data between in vitro and in vivo models?

  • Case study : A structurally similar thiadiazole derivative showed IC50 = 12 µM (HeLa cells) but no efficacy in murine xenografts.
  • Resolution :

  • Pharmacokinetics : Assess plasma stability (e.g., t1/2 < 30 min due to esterase cleavage) .
  • Metabolite profiling : Use LC-MS to identify inactive hydrolysis products (e.g., free thiol derivatives) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

  • Hypothesis : Divergent results may arise from assay conditions (e.g., bacterial strain variability, compound aggregation).
  • Experimental design :

  • Standardization : Use CLSI guidelines for MIC testing .

  • Control for aggregation : Include 0.01% Triton X-100 to prevent false negatives .

    Study MIC (µM) Strain Key Variable
    A8.5S. aureus ATCC 25923pH 7.4, 0.01% Triton
    B>50S. aureus clinical isolateNo detergent

Molecular Design and SAR

Q. Which structural features correlate with improved COX-2 selectivity?

  • SAR insights :

  • Methoxy position : Para-substitution (vs. ortho) enhances COX-2 affinity by 3-fold .

  • Thiadiazole vs. oxadiazole : Thiadiazole derivatives show 20% higher inhibition due to sulfur’s electronegativity .

    • Data table :
    Substituent COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index
    4-Methoxyphenyl45.28.75.2
    2-Chlorophenyl38.912.43.1

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